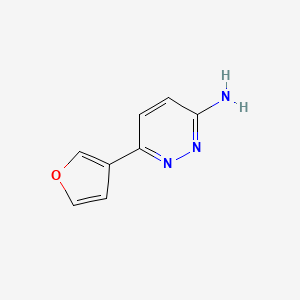

6-(Furan-3-yl)pyridazin-3-amine

Beschreibung

6-(Furan-3-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with an amine group at position 3 and a furan-3-yl moiety at position 4. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties . The furan ring, a five-membered aromatic heterocycle with oxygen, contributes to the compound’s electronic and steric profile, influencing its reactivity and binding affinity in biological systems .

Eigenschaften

Molekularformel |

C8H7N3O |

|---|---|

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

6-(furan-3-yl)pyridazin-3-amine |

InChI |

InChI=1S/C8H7N3O/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-5H,(H2,9,11) |

InChI-Schlüssel |

NMPDMBFNVLQXDC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NN=C1C2=COC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-3-yl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-(Furan-3-yl)pyridazin-3-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.

Substitution: Sie kann Substitutionsreaktionen durchlaufen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Pyridazinonderivate liefern, während die Reduktion verschiedene Aminerivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for further research and development. Key activities include:

1. Anticancer Activity

Research indicates that derivatives of pyridazine compounds, including 6-(Furan-3-yl)pyridazin-3-amine, have shown significant anticancer properties. For instance, studies have reported that certain pyridazine derivatives inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

Case Study: c-Met Inhibition

A study demonstrated that compounds similar to 6-(Furan-3-yl)pyridazin-3-amine exhibited potent inhibition of c-Met kinase, which is implicated in various cancers. The most effective derivatives showed IC50 values in the low nanomolar range, suggesting strong potential for development as anticancer drugs .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study: Alzheimer’s Disease

In a study involving mouse models of Alzheimer's disease, 6-(Furan-3-yl)pyridazin-3-amine derivatives were shown to inhibit monoamine oxidase-B (MAO-B), an enzyme associated with neurodegeneration. The most potent derivative exhibited an IC50 value of 0.013 µM, indicating its potential as a therapeutic agent for Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-(Furan-3-yl)pyridazin-3-amine and its derivatives. The following table summarizes key findings related to various substituents and their impact on activity:

| Substituent | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Furan ring | Anticancer | 0.005 | Enhances interaction with c-Met |

| Amino group | Neuroprotection | 0.013 | Critical for MAO-B inhibition |

| Alkyl substituents | General stability | - | Improves solubility and bioavailability |

Applications in Drug Development

The unique chemical structure of 6-(Furan-3-yl)pyridazin-3-amine positions it as a valuable scaffold in drug discovery. Its applications extend to:

1. Antiviral Agents

Research has indicated that furan-containing compounds can serve as frameworks for developing new antiviral agents, particularly against HIV and other viral pathogens. The structural versatility allows for modifications that enhance antiviral activity while maintaining safety profiles .

2. Antimicrobial Activity

Studies have reported promising results regarding the antimicrobial properties of pyridazine derivatives against various bacterial strains, including Mycobacterium tuberculosis. Some derivatives showed IC50 values as low as 1.35 µM, indicating their potential as new anti-tubercular agents .

Wirkmechanismus

The mechanism of action of 6-(Furan-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein tyrosine phosphatase, which plays a role in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-fluorophenyl substituent in 6-(4-fluorophenyl)pyridazin-3-amine increases lipophilicity (LogP: 2.45) compared to the methoxyphenyl analog, which may enhance blood-brain barrier penetration .

- Biological Activity: Nifurprazine, bearing a nitrovinylfuran group, demonstrates potent antiprotozoal activity, highlighting the importance of nitro-functionalized furans in targeting parasitic enzymes .

- Agrochemical Applications: 6-(4-methoxyphenyl)pyridazin-3-amine derivatives exhibit herbicidal activity against dicotyledonous plants, suggesting that arylpyridazines with electron-donating substituents could be optimized for crop protection .

Pharmacokinetic and Toxicological Considerations

- Metabolism : Pyridazine derivatives with heteroaryl substituents (e.g., imidazo[1,2-b]pyridazines in ) often undergo hepatic oxidation, but the furan ring in 6-(furan-3-yl)pyridazin-3-amine may lead to furan epoxidation, a pathway associated with hepatotoxicity .

- Comparative Safety : 6-(Oxan-4-yl)pyridazin-3-amine, with a saturated oxygen ring, likely has improved metabolic stability over furan-containing analogs, making it a safer candidate for long-term therapies .

Biologische Aktivität

6-(Furan-3-yl)pyridazin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

6-(Furan-3-yl)pyridazin-3-amine exhibits significant interactions with various enzymes and proteins, notably cytochrome P450 enzymes, which are critical for drug metabolism. Its ability to modulate cellular signaling pathways and gene expression indicates its potential as a therapeutic agent.

Key Biochemical Interactions:

- Enzyme Interaction: Modulates activity of cytochrome P450 enzymes.

- Gene Expression: Influences genes related to oxidative stress responses.

- Cell Signaling: Alters cell signaling pathways affecting cellular metabolism.

The compound's biological effects are mediated through several mechanisms:

- Binding Affinity: It binds to specific biomolecules, altering their activity, which can result in either inhibition or activation of enzymes.

- Gene Regulation: Interacts with transcription factors, leading to changes in protein production.

- Stability and Degradation: The compound’s stability under physiological conditions affects its long-term efficacy.

Dosage Effects in Animal Models

Research indicates that the effects of 6-(Furan-3-yl)pyridazin-3-amine vary significantly with dosage:

- Low Doses: May enhance metabolic processes and provide protective effects against oxidative stress.

- High Doses: Can induce toxicity, leading to cellular damage or organ dysfunction.

Research Findings

A variety of studies have been conducted to assess the biological activity of 6-(Furan-3-yl)pyridazin-3-amine:

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Activity : In a study assessing the compound's antiviral potential, it was found to inhibit Zika virus protease with an IC50 value as low as 200 nM, demonstrating its potential as a lead compound for antiviral drug development .

- Antibacterial Properties : Another investigation revealed that derivatives of this compound exhibited significant antibacterial activity against various pathogens, indicating its potential utility in treating bacterial infections .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.